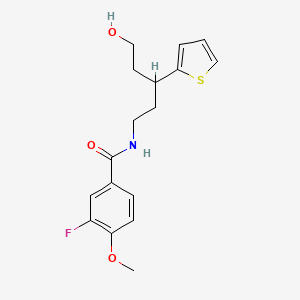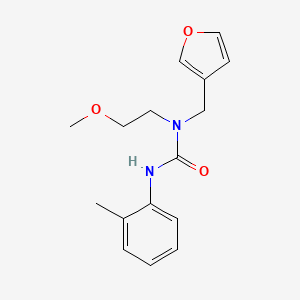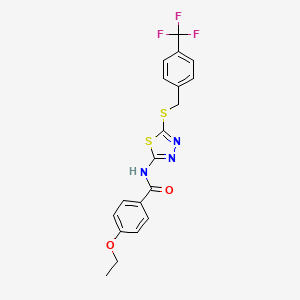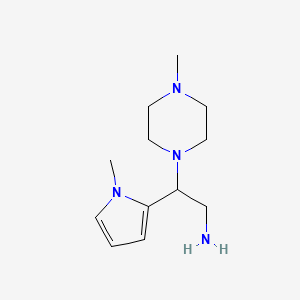![molecular formula C13H24N2O4 B3014645 methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate CAS No. 2193064-76-3](/img/structure/B3014645.png)
methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Mecanismo De Acción
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl (Boc) protecting groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are usually carried out at low temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high purity of the final product. The compound is typically stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-3-carboxylate include:
- Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate
- Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate .
Uniqueness
The uniqueness of this compound lies in its specific structure and reactivity. The presence of the tert-butoxycarbonyl protecting group provides stability and allows for selective reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-9-5-10(8-14-6-9)11(16)18-4/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQDJHUAHRALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CNC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B3014565.png)

![5-[(3-chlorophenyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)

![1-Phenyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B3014571.png)

![2-[[1-[2-(3-Methylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3014574.png)
![N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3014575.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-3-methoxybenzoic acid](/img/structure/B3014576.png)
![(2S)-2-[5-(Trifluoromethyl)oxolan-2-yl]propanoic acid](/img/structure/B3014581.png)
![2-[({4-[(Difluoromethyl)sulfanyl]phenyl}carbamoyl)methoxy]benzoic acid](/img/structure/B3014582.png)
![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3014585.png)
